2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
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Overview
Description
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides It features an ethylthio group, a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the oxadiazole ring to the phenyl ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Introduction of the ethylthio group: This can be done through nucleophilic substitution reactions where an ethylthiol group is introduced to the benzamide core.
Final assembly: The final step involves the coupling of the substituted phenyl ring with the benzamide core under suitable conditions, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzoate
Uniqueness
2-(ethylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethylsulfanyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-24-16-7-5-4-6-15(16)17(22)20-14-10-8-13(9-11-14)18-19-12(2)21-23-18/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHJBYFJFDSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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